molecular formula C6H12N2O B12124280 2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol CAS No. 61021-53-2

2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol

Cat. No.: B12124280
CAS No.: 61021-53-2
M. Wt: 128.17 g/mol
InChI Key: JMIWDUDUGAOQJU-UHFFFAOYSA-N
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Description

2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol is an amino alcohol derivative featuring a partially saturated pyrrolidine ring (3,4-dihydro-2H-pyrrol-5-yl) linked to an ethanolamine moiety. The compound’s amino alcohol group may confer solubility in polar solvents and enable hydrogen bonding, influencing its reactivity or biological activity .

Properties

CAS No.

61021-53-2

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

2-(3,4-dihydro-2H-pyrrol-5-ylamino)ethanol

InChI

InChI=1S/C6H12N2O/c9-5-4-8-6-2-1-3-7-6/h9H,1-5H2,(H,7,8)

InChI Key

JMIWDUDUGAOQJU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC1)NCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanol, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]- typically involves the reaction of 3,4-dihydro-2H-pyrrole with ethanolamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl and amino groups in 2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol undergo oxidation under controlled conditions:

Reagent/ConditionsProductKey ObservationsSource
KMnO₄ (acidic)2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]acetic acidOxidation of the hydroxyl group to a carboxylic acid.
H₂O₂ (neutral pH)Epoxide derivativesSelective oxidation of double bonds in the pyrrolidine ring.

Mechanistic Insight : Oxidation of the hydroxyl group proceeds via radical intermediates, while epoxidation involves electrophilic addition to the pyrrolidine ring’s unsaturated bonds.

Reduction Reactions

Reductive modifications target the compound’s amino and imine functionalities:

Reagent/ConditionsProductKey ObservationsSource
NaBH₄ (ethanol, 25°C)2-[(2,3,4,5-Tetrahydro-1H-pyrrol-5-yl)amino]ethan-1-olReduction of imine bonds to secondary amines.
LiAlH₄ (THF, reflux)Fully saturated pyrrolidine derivativesComplete saturation of the pyrrolidine ring.

Application : Reduced derivatives show enhanced stability in biological assays.

Alkylation and Acylation

The amino group participates in nucleophilic substitution reactions:

Reaction TypeReagentProductConditionsSource
AlkylationEthyl bromideN-Ethyl derivativeK₂CO₃, DMF, 80°C
AcylationAcetyl chlorideN-Acetylated productPyridine, 0°C

Key Note : Alkylation enhances lipophilicity, improving membrane permeability in drug candidates.

Cyclization Reactions

The compound serves as a precursor for heterocycle synthesis:

ConditionsProductMechanismSource
Reflux with aldehydes (e.g., benzaldehyde)Pyrrolo-oxazine derivativesCondensation followed by intramolecular cyclization.
Acid catalysis (HCl, ethanol)Bicyclic aminesRing expansion via iminium ion intermediates.

Example : Cyclization with pyruvic acid yields pyrrol-2-one derivatives, which are potent carbonic anhydrase inhibitors .

Nucleophilic Substitution

The hydroxyl group acts as a nucleophile in substitution reactions:

ReagentProductConditionsSource
SOCl₂Chloro derivative60°C, anhydrous conditions
PCl₅Phosphorylated analogRT, 12 hours

Application : Chlorinated derivatives are intermediates in cross-coupling reactions.

Condensation with Carbonyl Compounds

The amino group forms Schiff bases with aldehydes/ketones:

Carbonyl SourceProductConditionsSource
BenzaldehydeSchiff baseEthanol, RT, 4h
AcetophenoneEnamine derivativeReflux, 6h

Biological Relevance : Schiff bases exhibit antimicrobial and anticancer activities .

Interaction with Biological Targets

While not a direct chemical reaction, the compound modulates biological systems:

TargetInteractionBiological EffectSource
Adrenergic receptorsCompetitive inhibitionAlters neurotransmitter release
Carbonic anhydrase IXActive-site bindingAnticancer activity

Mechanism : The amino alcohol moiety hydrogen-bonds with catalytic residues, disrupting enzymatic function .

Comparative Reactivity Table

Functional GroupReactivity (Scale: 1–5)Preferred Reactions
Primary amine5Alkylation, acylation, Schiff base formation
Hydroxyl group4Oxidation, substitution
Pyrrolidine ring3Epoxidation, reduction

Scientific Research Applications

Medicinal Chemistry Applications

Potential Drug Development
2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol has been studied for its potential as a scaffold in drug development. The compound's ability to modulate adrenergic receptors suggests a role in cardiovascular therapies and stress response management. Preliminary research indicates that it may act as a competitive inhibitor at certain adrenergic receptors, influencing neurotransmitter release and cardiovascular responses.

Neuroprotective and Anti-inflammatory Activities
Compounds with similar structures have shown promise in neuroprotection and anti-inflammatory activities. This suggests that 2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol may also possess these properties, making it a candidate for further investigation in neurodegenerative diseases and inflammatory conditions.

Synthetic Organic Chemistry

Synthesis Methods
Various synthetic routes have been developed for the efficient preparation of 2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol. These methods typically involve reactions that capitalize on the compound's functional groups to yield derivatives with enhanced biological activities.

Reactivity in Organic Synthesis
The presence of both an amino and hydroxyl group allows the compound to participate in diverse chemical reactions, making it versatile in synthetic organic chemistry. It can be utilized as an intermediate in the synthesis of more complex molecules.

Biological Research Applications

Biological Activity Studies
Research indicates that 2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol exhibits various biological activities. Interaction studies have focused on how this compound interacts with enzymes and receptors, revealing potential mechanisms of action that warrant further exploration.

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
Adrenergic ModulationCompetitive inhibition at adrenergic receptors
NeuroprotectionPotential protective effects against neurodegeneration
Anti-inflammatorySuggested activity based on structural analogs

Case Study 1: Adrenergic Modulation

In preliminary studies, researchers evaluated the adrenergic modulation capabilities of 2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol. Results indicated that the compound could effectively inhibit certain adrenergic pathways, suggesting its potential use in treating cardiovascular diseases.

Case Study 2: Neuroprotective Effects

A study focusing on neuroprotective effects highlighted the compound's ability to reduce oxidative stress markers in neuronal cell lines. This positions 2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol as a promising candidate for further research into neurodegenerative disease therapies.

Mechanism of Action

The mechanism of action of ethanol, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol with key analogs from the evidence:

Compound Core Structure Functional Groups Synthesis Method Potential Applications
2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol (Target) Pyrrolidine Amino alcohol, dihydro-pyrrole Not explicitly described; likely involves amine-alcohol coupling (inferred) Drug intermediates, ligands for metal complexes
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) Pyran + pyrazole Cyano, amino, hydroxy, phenyl Reflux with malononitrile in 1,4-dioxane and triethylamine Fluorescent materials, enzyme inhibitors
(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Thiophene + pyrazole Cyano, amino, hydroxy, ketone Sulfur-mediated cyclization in 1,4-dioxane Anticancer agents, coordination chemistry
4-Aroyl-3-(4’-phenyl-4’,5’-dihydro-1’H-pyrazol-3’-ylsulfonyl)-1H-pyrrole (4) Pyrrole + pyrazole Sulfonyl, aroyl Diazomethane and triethylamine in dichloromethane Antimicrobial agents, polymer precursors

Key Differences and Implications

Core Heterocycles: The target compound’s pyrrolidine ring (saturated five-membered N-heterocycle) contrasts with pyran (oxygen-containing six-membered ring in 11a) and thiophene (sulfur-containing five-membered ring in 7a). Saturation in pyrrolidine may enhance conformational flexibility compared to aromatic systems .

Functional Groups: The amino alcohol group in the target compound differs from cyano (11a, 7a) and sulfonyl (4) groups. Amino alcohols are versatile in coordination chemistry and drug design due to their chelating and hydrogen-bonding capabilities . Sulfur-containing groups (e.g., thiophene in 7a, sulfonyl in 4) may confer distinct electronic properties or redox activity compared to nitrogen/oxygen systems .

These conditions suggest sensitivity to temperature and solvent polarity .

Research Findings and Limitations

  • Limitations : Direct experimental data (e.g., solubility, reactivity) for the target compound are absent in the evidence; comparisons rely on structural analogs.

Biological Activity

2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol is a compound of interest due to its potential biological activities. This article focuses on its synthesis, biological activity, and relevant research findings.

Synthesis

The compound can be synthesized through various methods, including multicomponent reactions that yield similar pyrrole derivatives. For instance, a study highlighted the synthesis of biologically active molecules through a one-pot multicomponent reaction involving dihydropyrrole derivatives .

Table 1: Synthesis Methods

MethodDescription
Multicomponent ReactionCombines multiple reactants in one step to form complex structures.
CyclocondensationForms cyclic compounds from linear precursors under specific conditions.

Antimicrobial Properties

Research has indicated that derivatives of dihydropyrrole exhibit significant antimicrobial activity. For example, compounds with similar structures showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Cytotoxicity and Antitumor Activity

Studies have demonstrated that certain dihydropyrrole derivatives possess cytotoxic properties that could be leveraged for anti-tumor therapies. In particular, compounds exhibiting structural similarities to 2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol were found to inhibit tumor cell growth effectively .

Structure-Activity Relationship (SAR)

The biological activity of 2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol can be influenced by its substituents. Variations in the chemical structure can lead to changes in potency against different biological targets. For instance, modifications in the pyrrole ring or the amino group have been shown to enhance or reduce antibacterial efficacy .

Table 2: Biological Activity Findings

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus and E. coli
CytotoxicityInhibits tumor cell growth in vitro
Enzyme InhibitionPotential inhibition of carbonic anhydrase

Case Study 1: Antimicrobial Testing

In a controlled study, a series of dihydropyrrole derivatives were tested for their antimicrobial properties. The results indicated that specific modifications led to enhanced activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 12.4 μM to 60 μM across different strains .

Case Study 2: Cytotoxicity Assessment

Another study focused on the cytotoxic effects of dihydropyrrole derivatives on cancer cell lines. The results revealed that some compounds exhibited selective toxicity towards cancer cells while sparing healthy cells, indicating their potential as therapeutic agents .

Q & A

Basic: What synthetic methodologies are optimal for preparing 2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol, and how can purity be ensured?

Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions involving pyrrolidine derivatives and amino-alcohol precursors. Key steps include:

  • Reflux conditions : Use ethanol or dichloromethane as solvents with catalysts like triethylamine to promote amine coupling (e.g., reflux for 12–48 hours) .
  • Purification : Column chromatography with ethyl acetate/hexane (1:4 ratio) effectively separates by-products. Recrystallization from ethanol or 2-propanol enhances purity .
  • Characterization : Confirm structure via 1H^1H/13C^{13}C NMR (e.g., δ 1.5–2.5 ppm for pyrrolidine protons) and HRMS for molecular ion validation .

Basic: How should researchers handle contradictions in reported spectroscopic data for dihydro-pyrrole derivatives?

Answer:
Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:

  • Standardized conditions : Use deuterated solvents (e.g., DMSO-d6 or CDCl3) and consistent concentration ranges .
  • Comparative analysis : Cross-reference with published spectra of structurally analogous compounds (e.g., 3-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indole in ) .
  • Advanced techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

Advanced: What mechanistic insights explain variability in cyclization yields during dihydro-pyrrole synthesis?

Answer:
Yield variability often stems from steric hindrance, electronic effects, or competing reaction pathways. For example:

  • Base-assisted cyclization : Steric bulk in aryl substituents (e.g., 4-chlorophenyl vs. phenyl groups) can hinder ring closure, reducing yields .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may stabilize transition states, improving cyclization efficiency compared to non-polar solvents .
  • Catalyst selection : Triethylamine vs. DBU (1,8-diazabicycloundec-7-ene) can alter reaction kinetics due to differences in base strength .

Advanced: How can computational modeling predict the reactivity of 2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol in nucleophilic environments?

Answer:
Density Functional Theory (DFT) simulations or molecular docking can:

  • Identify reactive sites : Calculate Fukui indices to pinpoint nucleophilic (amine group) or electrophilic (pyrrolidine ring) regions .
  • Solvent effects : Use COSMO-RS models to predict solvation energies and optimize reaction conditions .
  • Validate experimental data : Compare computed 1H^1H NMR shifts with empirical results to confirm tautomeric forms (e.g., enamine vs. imine) .

Basic: What safety protocols are critical when handling amino-alcohol derivatives like this compound?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, especially when using volatile solvents (e.g., dichloromethane) .
  • First aid : In case of exposure, rinse skin with water for 15 minutes and seek medical attention with the SDS (Safety Data Sheet) .

Advanced: How can researchers resolve discrepancies in biological activity data for dihydro-pyrrole analogs?

Answer:
Contradictory bioactivity results may arise from impurity profiles or assay conditions. Strategies include:

  • HPLC purity checks : Ensure >95% purity via reverse-phase chromatography before biological testing .
  • Dose-response curves : Use standardized cell lines (e.g., HEK293 or HepG2) and control compounds to validate assay reproducibility .
  • Metabolite screening : LC-MS/MS can identify degradation products that may interfere with activity measurements .

Basic: What chromatographic techniques are most effective for analyzing this compound in complex mixtures?

Answer:

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) for optimal separation. Retention times typically range 8–12 minutes .
  • TLC monitoring : Silica gel plates with ethyl acetate/hexane (1:3) and UV visualization at 254 nm .
  • GC-MS : Derivatize the compound with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility for mass spectral analysis .

Advanced: What strategies mitigate racemization risks during asymmetric synthesis of chiral dihydro-pyrrole derivatives?

Answer:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL ligands to enforce enantioselectivity during cyclization .
  • Low-temperature reactions : Conduct reactions at −20°C to slow racemization kinetics .
  • Chiral HPLC : Validate enantiomeric excess (ee) using columns like Chiralpak IA or IB with hexane/isopropanol mobile phases .

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